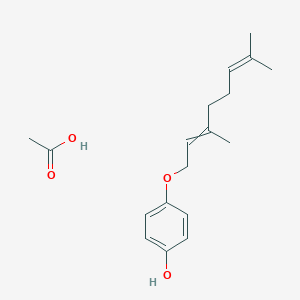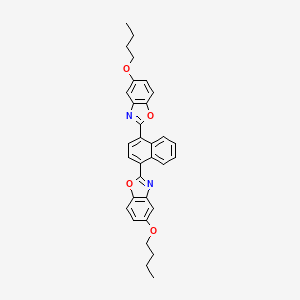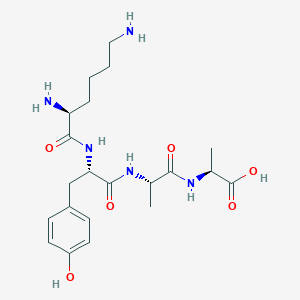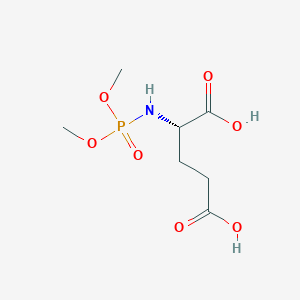
Acetic acid;4-(3,7-dimethylocta-2,6-dienoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-(3,7-dimethylocta-2,6-dienoxy)phenol is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an acetic acid group and a phenol group substituted with a 3,7-dimethylocta-2,6-dienoxy moiety. It is used in various scientific research applications due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(3,7-dimethylocta-2,6-dienoxy)phenol typically involves the reaction of 4-hydroxyphenylacetic acid with 3,7-dimethylocta-2,6-dienol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-(3,7-dimethylocta-2,6-dienoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;4-(3,7-dimethylocta-2,6-dienoxy)phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of acetic acid;4-(3,7-dimethylocta-2,6-dienoxy)phenol involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase and phospholipase A2, which are involved in the inflammatory response.
Modulating signaling pathways: Affecting pathways related to inflammation, oxidative stress, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-nerolidylcatechol: A compound with a similar structure but different functional groups.
4-(3,7-dimethylocta-2,6-dienylamino)phenol: Another derivative with potential biological activities.
Uniqueness
Acetic acid;4-(3,7-dimethylocta-2,6-dienoxy)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research.
Propiedades
Número CAS |
390805-40-0 |
|---|---|
Fórmula molecular |
C18H26O4 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
acetic acid;4-(3,7-dimethylocta-2,6-dienoxy)phenol |
InChI |
InChI=1S/C16H22O2.C2H4O2/c1-13(2)5-4-6-14(3)11-12-18-16-9-7-15(17)8-10-16;1-2(3)4/h5,7-11,17H,4,6,12H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
GXVVMDQLIJFNGX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCOC1=CC=C(C=C1)O)C)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)

![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)

![[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B14247914.png)
![2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14247917.png)

![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)
![N-[(1R)-1-phenylethyl]pent-4-enamide](/img/structure/B14247931.png)



